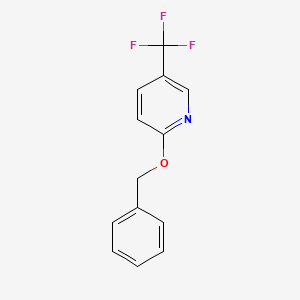

2-(Benzyloxy)-5-(trifluoromethyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-phenylmethoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-7-12(17-8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSVNJYAKOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590981 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247573-71-3 | |

| Record name | 2-(Benzyloxy)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 5 Trifluoromethyl Pyridine and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes focus on the construction of specific, functionalized derivatives from precursors that already contain the core 2-(benzyloxy)-5-(trifluoromethyl)pyridine scaffold or a closely related structure.

Synthesis of 2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)pyridine

The introduction of a bromine atom at the 3-position of the pyridine (B92270) ring creates a key intermediate for further cross-coupling reactions. This is typically achieved through electrophilic bromination of the parent compound, this compound. The electron-donating nature of the benzyloxy group directs the incoming electrophile to the ortho and para positions. Given that the para-position (C5) is already substituted, the bromination occurs at the C3 ortho-position. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this transformation, often in a suitable solvent like dichloromethane (B109758) or acetonitrile.

Interactive Data Table: Synthesis of 2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)pyridine

| Role | Compound Name | Formula | Notes |

| Starting Material | This compound | C₁₃H₁₀F₃NO | |

| Reagent | N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent |

| Solvent | Acetonitrile | CH₃CN | |

| Product | 2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)pyridine | C₁₃H₉BrF₃NO | Key intermediate for coupling reactions |

Synthesis of 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine

Boronate esters are exceptionally useful intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions which form new carbon-carbon bonds. beilstein-journals.orgresearchgate.net The synthesis of the target boronate ester is achieved through a palladium-catalyzed Miyaura borylation reaction. organic-chemistry.org The starting material for this process is 2-(benzyloxy)-3-bromo-5-(trifluoromethyl)pyridine. This borylation involves the reaction of the bromo-derivative with a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

Interactive Data Table: Miyaura Borylation for Boronate Ester Synthesis

| Role | Compound Name | Formula | Notes |

| Starting Material | 2-(Benzyloxy)-3-bromo-5-(trifluoromethyl)pyridine | C₁₃H₉BrF₃NO | |

| Reagent | Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | Boron source |

| Catalyst | Pd(dppf)Cl₂ (Palladium catalyst) | C₃₄H₂₈Cl₂FeP₂Pd | Common catalyst for borylation |

| Base | Potassium Acetate (B1210297) | CH₃COOK | |

| Solvent | Dioxane | C₄H₈O₂ | |

| Product | 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)pyridine | C₁₉H₂₁BF₃NO₃ | Versatile coupling partner |

Synthesis of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

This isomer can be synthesized from a 2-chloro-3-(trifluoromethyl)pyridin-4-ol precursor. The key transformation is an O-alkylation, specifically a Williamson ether synthesis, where the hydroxyl group of the pyridinol is converted to a benzyloxy ether. masterorganicchemistry.comwikipedia.org The reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic alkoxide. This alkoxide then displaces the halide from benzyl (B1604629) bromide in an SN2 reaction to form the desired product. pearson.comlibretexts.org

Interactive Data Table: Synthesis of 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine

| Role | Compound Name | Formula | Notes |

| Starting Material | 2-Chloro-3-(trifluoromethyl)pyridin-4-ol | C₆H₃ClF₃NO | |

| Reagent | Benzyl bromide | C₇H₇Br | Alkylating agent |

| Base | Sodium hydride | NaH | Deprotonating agent |

| Solvent | Dimethylformamide (DMF) | C₃H₇NO | Aprotic polar solvent |

| Product | 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine | C₁₃H₉ClF₃NO |

Precursor-Based Synthetic Strategies

These strategies involve the synthesis of the core this compound structure from more fundamental, readily available precursors.

Utilization of 2-Bromo-5-(trifluoromethyl)pyridine Precursors

A direct and efficient method to synthesize the target compound, this compound, is through a nucleophilic aromatic substitution reaction. The starting material, 2-bromo-5-(trifluoromethyl)pyridine, is a commercially available compound. This reaction is a variation of the Williamson ether synthesis, where benzyl alcohol is first deprotonated by a strong base like sodium hydride to form sodium benzoxide. This potent nucleophile then attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the bromide leaving group. The trifluoromethyl group at the 5-position enhances the electrophilicity of the ring, facilitating this substitution.

Interactive Data Table: Synthesis from a Brominated Precursor

| Role | Compound Name | Formula | Notes |

| Starting Material | 2-Bromo-5-(trifluoromethyl)pyridine | C₆H₃BrF₃N | |

| Reagent | Benzyl alcohol | C₇H₈O | Source of the benzyloxy group |

| Base | Sodium hydride (NaH) | NaH | Forms the nucleophilic alkoxide |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | |

| Product | This compound | C₁₃H₁₀F₃NO |

Derivations from Non-Fluorinated Pyridine Starting Materials

The synthesis of trifluoromethylpyridines from non-fluorinated precursors is a cornerstone of industrial organofluorine chemistry. nih.gov A predominant method involves starting with a substituted picoline (methylpyridine). researchoutreach.orgjst.go.jp For the synthesis of this compound, a plausible route begins with 2-hydroxy-5-methylpyridine (B17766).

The synthesis sequence is as follows:

Protection: The hydroxyl group of 2-hydroxy-5-methylpyridine is first protected as a benzyl ether via a Williamson ether synthesis, yielding 2-(benzyloxy)-5-methylpyridine.

Chlorination: The methyl group is then converted to a trichloromethyl group (–CCl₃) through radical chlorination.

Halogen Exchange (Halex) Reaction: The crucial step is the replacement of the chlorine atoms with fluorine atoms. This is typically achieved by reacting the trichloromethyl intermediate with hydrogen fluoride (B91410) (HF), often in the presence of a metal halide catalyst. google.comgoogleapis.com This reaction can be performed in either the liquid or vapor phase. nih.govgoogle.com

This multi-step process allows for the construction of the desired trifluoromethylpyridine scaffold from simple, inexpensive, and non-fluorinated starting materials. jst.go.jp

Interactive Data Table: Synthesis from a Non-Fluorinated Precursor

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1. Protection | 2-Hydroxy-5-methylpyridine | Benzyl bromide, Base (e.g., K₂CO₃) | 2-(Benzyloxy)-5-methylpyridine |

| 2. Chlorination | 2-(Benzyloxy)-5-methylpyridine | Cl₂, Radical initiator | 2-(Benzyloxy)-5-(trichloromethyl)pyridine |

| 3. Fluorination | 2-(Benzyloxy)-5-(trichloromethyl)pyridine | Anhydrous HF, Catalyst (e.g., FeCl₃) | This compound |

Pyridine Ring Formation via Cyclo-Condensation, Cyclization, and Cycloaddition Reactions

The construction of the 5-(trifluoromethyl)pyridine core of the target molecule can be achieved through several powerful ring-forming strategies, including cyclo-condensation, cyclization, and cycloaddition reactions. These methods often utilize smaller, readily available fragments to assemble the heterocyclic scaffold.

Cyclo-condensation reactions represent a robust approach, involving the formation of a ring from smaller, fluorinated building blocks. chemistryviews.orgresearchoutreach.org Key trifluoromethyl-containing starting materials for these reactions include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, ethyl 2,2,2-trifluoroacetate, and 2,2,2-trifluoroacetyl chloride. researchoutreach.org For instance, the condensation of a trifluoromethyl-containing building block with ammonia (B1221849) or an ammonia equivalent can lead to the formation of the pyridine ring. researchoutreach.org A notable example is the synthesis of a 4-trifluoromethyl-pyridine structure through condensation in the presence of ammonia, which is a key step in the production of the insecticide flonicamid. researchoutreach.org Similarly, the pyridine sulfide (B99878) intermediate for the insecticide Sulfoxaflor, which contains a 6-(trifluoromethyl)pyridine moiety, is prepared via a condensation reaction with a trifluoromethyl-containing building block. researchoutreach.org These principles can be adapted to target the 5-(trifluoromethyl)pyridine skeleton.

Cyclization reactions offer another versatile route. For example, an iodine-mediated intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates has been described for the synthesis of trifluoromethylated triazoles, showcasing a strategy that could be conceptually applied to pyridine synthesis. mdpi.com

Cycloaddition reactions , particularly [4+2] cycloadditions (Diels-Alder reactions), provide a powerful tool for constructing the pyridine ring with control over substitution patterns. rsc.org This approach can involve the reaction of a 1-azadiene with an alkyne or alkene, followed by an oxidation step to yield the aromatic pyridine ring. Both thermal hetero-Diels-Alder reactions and transition metal-catalyzed formal [4+2] cycloadditions are viable strategies. rsc.org A highly efficient cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles has been developed, affording α-trifluoromethylated pyridines in excellent yields and with high regioselectivity. nih.gov This method's practicality is enhanced by the use of an inexpensive and abundant cobalt catalyst and its scalability to the gram level. nih.gov

| Building Block | Potential Application |

|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Source of the trifluoromethyl group and two carbon atoms of the pyridine ring. |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | A four-carbon fragment with a pre-installed trifluoromethyl group. |

| Trifluoromethylated Diynes | Key components in [2+2+2] cycloadditions for forming the pyridine ring. nih.gov |

Functional Group Interconversions and Derivatization

A common and often more direct strategy to this compound involves the modification of a pre-formed pyridine ring through the sequential or convergent introduction of the benzyloxy and trifluoromethyl groups.

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced via nucleophilic substitution, where a benzyl group is attached to the oxygen atom at the C2 position of the pyridine ring.

A primary method for forming the benzyloxy ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.comlibretexts.org This involves the reaction of a suitable 2-halopyridine derivative, most commonly 2-chloro-5-(trifluoromethyl)pyridine (B1661970), with benzyl alcohol in the presence of a base. The electron-withdrawing nature of the trifluoromethyl group at the 5-position and the pyridine nitrogen atom activates the C2 position towards nucleophilic attack. libretexts.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the elimination of the halide ion to yield the desired ether. libretexts.org

The general Williamson ether synthesis is a classic method for forming ethers. masterorganicchemistry.comwikipedia.orgyoutube.com In this SN2 reaction, an alkoxide ion reacts with a primary alkyl halide. wikipedia.org To apply this to the synthesis of this compound, 2-hydroxy-5-(trifluoromethyl)pyridine (B17776) (the tautomer of 5-(trifluoromethyl)-2-pyridone) would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking benzyl chloride or benzyl bromide to displace the halide and form the target ether. masterorganicchemistry.comwikipedia.orgorgsyn.org

The tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with 2-pyridones, can sometimes lead to mixtures of N- and O-alkylated products. To overcome this, methods for the regioselective O-alkylation of 2-pyridones have been developed. One such method involves a TfOH-catalyzed carbenoid insertion, which has been shown to achieve O-alkylation of 2-pyridones with unprecedented regioselectivity (>99:1). rsc.org This metal-free protocol is characterized by its mild reaction conditions and broad substrate scope, making it a potentially valuable tool for the synthesis of this compound from 5-(trifluoromethyl)-2-pyridone. rsc.org

Introduction of the Trifluoromethyl Moiety via Fluoroalkylation Reactions

The introduction of the trifluoromethyl group is a crucial step in the synthesis of many modern pharmaceuticals and agrochemicals. nih.gov There are three main strategies for preparing trifluoromethylpyridine derivatives: chlorine/fluorine exchange from a trichloromethylpyridine precursor, construction of the pyridine ring using a trifluoromethyl-containing building block (as discussed in 2.2.3), or direct introduction of a trifluoromethyl group. nih.gov

Direct C-H trifluoromethylation of a pre-formed 2-benzyloxypyridine ring is an attractive and increasingly feasible strategy. While trifluoromethylation using trifluoromethyl radicals can suffer from low regioselectivity, recent advances have enabled more controlled introductions of the CF3 group. chemistryviews.org For instance, a method for the 3-position-selective C(sp²)-H trifluoromethylation of pyridine rings has been developed based on nucleophilic activation through hydrosilylation, followed by reaction with an electrophilic trifluoromethyl source like a Togni reagent. chemistryviews.orgchemrxiv.org Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy, where pyridinium (B92312) iodide salts are treated with trifluoroacetic acid in the presence of silver carbonate to achieve highly regioselective trifluoromethylation. researchgate.netacs.orgnih.gov These methods offer potential routes to introduce the trifluoromethyl group at the 5-position of a 2-benzyloxypyridine substrate.

Halogenation and Precursor Synthesis for Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable intermediates for further molecular diversification through cross-coupling reactions. The introduction of a halogen, typically chlorine, bromine, or iodine, at a specific position on the pyridine ring allows for the subsequent formation of new carbon-carbon or carbon-heteroatom bonds.

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a key process, as this compound is a precursor for the introduction of the benzyloxy group (as described in 2.3.1.1) and a vital intermediate for numerous agrochemicals. nih.govgoogle.comgoogle.comgoogleapis.com It can be prepared by the gas-phase chlorination of 3-trifluoromethylpyridine at elevated temperatures. google.comgoogleapis.com Another route starts from 3-methylpyridine, which is converted to 2-chloro-5-trichloromethylpyridine through a three-step sequence of N-oxidation, chlorination with benzoyl chloride, and further chlorination with chlorine gas. google.com The trichloromethyl group is then converted to the trifluoromethyl group via a fluorine exchange reaction. google.com

Once the this compound scaffold is assembled, further functionalization can be achieved by halogenating other positions on the ring. For example, electrophilic halogenation could potentially introduce a halogen at the C3 or C4 positions, although the directing effects of the existing substituents would need to be considered. These halogenated derivatives can then serve as electrophilic partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the synthesis of a wide array of more complex derivatives. mdpi.comnih.govnih.gov

| Intermediate | Synthetic Role | Relevant Reaction |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Precursor for introducing the benzyloxy moiety. nih.govgoogleapis.com | Nucleophilic Aromatic Substitution. youtube.com |

| 5-(Trifluoromethyl)-2-pyridone | Precursor for introducing the benzyloxy moiety. | Regioselective O-alkylation. rsc.org |

| 2-Benzyloxypyridine | Substrate for introducing the trifluoromethyl group. | Direct C-H Trifluoromethylation. chemistryviews.orgresearchgate.net |

| Halogenated this compound | Precursor for further diversification. | Cross-Coupling Reactions (e.g., Suzuki). mdpi.com |

Catalytic Synthesis Routes

Ruthenium-Catalyzed Reactions, including Direct sp3 Arylation

Ruthenium catalysts have emerged as powerful tools for direct C-H bond functionalization, offering an atom-economical approach to modifying organic molecules. A significant advancement in this area is the ruthenium-catalyzed direct sp3 arylation of benzylic positions. acs.orgresearchgate.net This transformation is often directed by a coordinating group, such as a 3-substituted pyridine, which facilitates the C-H activation step. acs.orgresearchgate.net

These reactions can be performed under neutral conditions and are tolerant of a wide range of functional groups. acs.orgresearchgate.net The use of a 3-substituted pyridine as a directing group has been shown to significantly enhance the efficiency of the C-H activation process. acs.orgresearchgate.net Mechanistic studies suggest that the substituent at the 3-position of the pyridine ring favors a conformation that brings the benzylic C-H bond in close proximity to the ruthenium center, thereby facilitating the insertion and subsequent arylation. acs.orgresearchgate.net This methodology has also been successfully applied to the direct arylation of various heteroarenes, including indoles, thiophenes, and pyrroles, using removable directing groups. goettingen-research-online.de

Copper(II) Catalysis in Enantioselective Transformations

Copper catalysis has gained prominence in asymmetric synthesis, particularly in enantioselective transformations involving radical intermediates. While controlling enantioselectivity in radical reactions is challenging, copper catalysts have shown remarkable success. researchgate.net

One notable example is the copper-catalyzed enantioselective intermolecular cyanotrifluoromethylation of alkenes. nih.gov This reaction proceeds through a radical process initiated by a single-electron transfer (SET) between a Cu(I) catalyst and a CF₃⁺ reagent. The resulting CF₃ radical adds to the alkene, and the intermediate radical is then trapped by a chiral Cu(II) cyanide species to afford trifluoromethylated alkyl nitriles with high enantiomeric excess. nih.gov Another significant application is the copper(II)-catalyzed asymmetric carboamination of alkenes, which provides chiral sultams through the intramolecular addition of arylsulfonamides across terminal alkenes. nih.gov Mechanistic insights suggest that the stereochemistry is determined during a syn-aminocupration step, where a chiral ligand on the copper center directs the stereochemical outcome. nih.gov

Organometallic Approaches for Regioselective Functionalization of Pyridine Rings

The regioselective functionalization of the pyridine ring is a critical challenge in synthetic chemistry due to the presence of the electron-withdrawing nitrogen atom, which deactivates the ring towards electrophilic substitution. Organometallic chemistry provides powerful solutions to this problem through directed metalation and halogen-metal exchange reactions. rsc.orgznaturforsch.com

Directed ortho-metalation (DoM) involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. znaturforsch.com The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. Pyridine derivatives containing directing groups such as amides, alkoxy, or trifluoromethyl groups can be readily and site-selectively metalated. rsc.org

Halogen-metal exchange is another effective strategy for generating functionalized pyridine organometallics. znaturforsch.com This method involves the reaction of a halogenated pyridine with an organometallic reagent, such as an organolithium or organomagnesium compound, to generate a new organometallic species at the position of the halogen. znaturforsch.com This approach is particularly useful for functionalizing positions that are not easily accessible through direct C-H activation. The choice of the organometallic reagent and reaction conditions allows for the selective exchange of different halogens, providing a versatile tool for the synthesis of polysubstituted pyridines. znaturforsch.com The use of magnesium and zinc organometallic intermediates, often generated using TMP (2,2,6,6-tetramethylpiperidyl) bases, allows for the functionalization of all five positions of the pyridine ring. nih.gov

Multicomponent Reaction Methodologies for Pyridine Derivatives

Multicomponent reactions (MCRs) are powerful synthetic strategies in organic chemistry where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple and readily available precursors. researchgate.netwikipedia.org In the context of pyridine synthesis, MCRs offer significant advantages over traditional linear, stepwise methods, often leading to simpler procedures, reduced waste, and shorter reaction times. researchgate.netnih.gov Several classical and modern MCRs have been established for the construction of the pyridine nucleus, including the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke pyridine syntheses. acsgcipr.org

First reported by Arthur Rudolf Hantzsch in 1881, the Hantzsch pyridine synthesis is a classic multicomponent reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which is subsequently oxidized in a separate or one-pot step to yield the final aromatic pyridine derivative. wikipedia.orgorganic-chemistry.org The driving force for this aromatization step is the formation of the stable pyridine ring. wikipedia.org

The general scheme for the Hantzsch synthesis can be represented as a [2+2+1+1] disconnection approach. taylorfrancis.com

Table 1: Components of the Classical Hantzsch Pyridine Synthesis

| Component | Role | Example |

|---|---|---|

| Aldehyde | Provides the C4 carbon of the pyridine ring | Formaldehyde, Benzaldehyde |

| β-Ketoester (2 equiv.) | Provides the C2, C3, C5, and C6 carbons | Ethyl acetoacetate |

Modern variations of the Hantzsch synthesis focus on greener reaction conditions. Research has demonstrated the reaction's viability in water as a solvent, with direct, one-pot aromatization achieved using oxidizing agents like ferric chloride or potassium permanganate. wikipedia.org Furthermore, the use of microwave irradiation and catalysts such as p-toluenesulfonic acid (PTSA) in aqueous micelles has been shown to significantly improve reaction yields and reduce reaction times. wikipedia.org

The Guareschi-Thorpe reaction is another important MCR for pyridine synthesis, typically proceeding via a [3+2+1] synthetic strategy. rsc.org This method facilitates the synthesis of 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones) through the condensation of a β-dicarbonyl compound, an alkyl cyanoacetate (B8463686) or cyanoacetamide, and a nitrogen source like ammonium acetate. rsc.orgdrugfuture.com

Recent advancements have focused on developing more environmentally friendly protocols. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a reaction promoter. rsc.orgrsc.orgnih.gov This approach is noted for its use of accessible starting materials, high product yields, simple work-up, and eco-friendly conditions. nih.gov

Table 2: Components of the Advanced Guareschi-Thorpe Reaction

| Component 1 | Component 2 | Nitrogen Source/Promoter | Product Type |

|---|---|---|---|

| 1,3-Dicarbonyls | Alkyl cyanoacetate | Ammonium carbonate | Hydroxy-cyanopyridines |

The Bohlmann-Rahtz synthesis provides a versatile route to substituted pyridines in a two-step process. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.org A key advantage of this method over the Hantzsch synthesis is that it directly produces the aromatic pyridine ring without requiring a separate oxidation step. organic-chemistry.org

Despite its versatility, the classical Bohlmann-Rahtz synthesis has limitations, such as the need to purify the intermediate and the high temperatures required for the final cyclization. organic-chemistry.org Methodological improvements have been developed to overcome these drawbacks, including the use of Brønsted or Lewis acid catalysis (e.g., acetic acid, ytterbium triflate, or zinc bromide) to facilitate a one-pot reaction at lower temperatures. organic-chemistry.orgthieme-connect.com

The Kröhnke pyridine synthesis is a widely used method for preparing polysubstituted pyridines. acsgcipr.org A particularly relevant application of this methodology is in the synthesis of trifluoromethyl-substituted pyridines. A multicomponent Kröhnke reaction has been reported for the synthesis of 2-trifluoromethyl pyridines. researchgate.net This reaction involves the one-pot condensation of chalcones (α,β-unsaturated ketones), 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (a stable trifluoromethyl-containing building block), and ammonium acetate. researchgate.net

The reaction is proposed to proceed through an initial 1,4-Michael addition, followed by a series of intermolecular and intramolecular nucleophilic additions and eliminations to construct the pyridine ring. researchgate.net This methodology is general for a range of substituted chalcones and has been demonstrated on a gram scale. researchgate.net This approach is highly significant as it provides a direct route to the 2-(trifluoromethyl)pyridine (B1195222) core structure found in the target molecule. While this specific reaction yields a 2,4,6-trisubstituted pyridine, the principles could be adapted to synthesize a molecule like this compound by selecting appropriately substituted starting materials, although this would represent a significant synthetic challenge.

Table 3: Kröhnke Reaction for 2-Trifluoromethyl Pyridines

| Component 1 | Component 2 | Nitrogen Source | Product |

|---|

Mechanistic Investigations of Reactions Involving the Chemical Compound

Catalytic Reaction Mechanisms

While specific studies on 2-(Benzyloxy)-5-(trifluoromethyl)pyridine are scarce, the mechanistic pathways for catalytic reactions involving similar substrates, such as substituted pyridines and compounds with benzylic C-H bonds, have been investigated. These studies provide a framework for understanding the potential catalytic behavior of the target compound.

The palladium-catalyzed C-H activation of pyridine (B92270) derivatives is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, C-H activation could potentially occur at the pyridine ring or the benzylic position of the benzyloxy group.

Mechanistic investigations on related systems suggest that the reaction often proceeds through a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the palladium catalyst, often in a high oxidation state, coordinates to the pyridine nitrogen. This coordination increases the acidity of the C-H bonds on the pyridine ring, facilitating their cleavage. The trifluoromethyl group, being a strong electron-withdrawing group, would further enhance the acidity of the ring protons, potentially favoring C-H activation at the C-3, C-4, or C-6 positions.

Alternatively, C-H activation at the benzylic position is also plausible. Palladium catalysts are known to mediate the activation of benzylic C-H bonds. mdpi.com The mechanism can involve the formation of a π-benzyl palladium intermediate. The presence of the pyridine ring could influence the regioselectivity of this process.

A general proposed catalytic cycle for a Pd-catalyzed C-H activation/arylation of a pyridine derivative is presented in Table 1.

Table 1: Proposed General Steps in Pd-Catalyzed C-H Arylation of a Pyridine Derivative

| Step | Description |

| 1. Coordination | The Pd(II) catalyst coordinates to the pyridine nitrogen. |

| 2. C-H Activation | Concerted metalation-deprotonation (CMD) occurs, where a C-H bond on the pyridine ring is cleaved to form a palladacycle intermediate. A base, often an acetate (B1210297) ligand from the palladium precursor, assists in the proton abstraction. |

| 3. Oxidative Addition | An aryl halide oxidatively adds to the palladium center, forming a Pd(IV) intermediate. |

| 4. Reductive Elimination | The aryl group and the pyridine moiety are coupled, and the desired product is released from the palladium center, which is reductively eliminated to Pd(II). |

| 5. Catalyst Regeneration | The Pd(II) catalyst is regenerated and can enter another catalytic cycle. |

This is a generalized mechanism and the specific pathway for this compound may vary.

In palladium-catalyzed reactions, the formation of palladacycle intermediates is a common mechanistic feature, particularly in C-H activation processes. For this compound, a palladacycle could form via ortho-palladation of the benzyl (B1604629) group or through C-H activation at the pyridine ring directed by the nitrogen atom. These cyclic intermediates are crucial as they bring the substrate and the catalyst in close proximity, facilitating subsequent bond-forming steps.

Copper intermediates are also relevant, especially in trifluoromethylation and cross-coupling reactions. Copper-mediated reactions often involve Cu(I)/Cu(III) or Cu(II)/Cu(0) catalytic cycles. While no specific copper-catalyzed reactions involving this compound have been mechanistically elucidated, related trifluoromethylpyridines are known to participate in such transformations. The benzyloxy group could potentially chelate with the copper center, influencing the reactivity and selectivity of the reaction.

Stereochemical Models and Enantioselective Pathways

The development of enantioselective reactions for pyridine derivatives is an active area of research. For this compound, an enantioselective transformation could, in principle, be achieved if a prochiral center is created during the reaction or if the catalyst can differentiate between enantiotopic C-H bonds.

For instance, in a hypothetical enantioselective C-H functionalization at the benzylic position, a chiral ligand on the metal catalyst would be essential. The stereochemical outcome would be determined by the transition state geometry, where the chiral ligand creates a chiral pocket around the active site. This pocket would favor the approach of the substrate in a specific orientation, leading to the preferential formation of one enantiomer. While no such studies have been reported for this specific molecule, research on asymmetric synthesis of related chiral benzylic heterocycles provides insights into the plausible models. nih.gov

Reaction Kinetics and Determination of Rate-Limiting Steps

Kinetic studies are fundamental to understanding reaction mechanisms, as they can help identify the rate-determining step (RDS) of a reaction. For reactions involving this compound, kinetic analysis would involve monitoring the reaction progress under various conditions (e.g., varying concentrations of reactants, catalyst, and additives).

In many palladium-catalyzed C-H activation reactions, the C-H bond cleavage step is found to be the rate-determining step. dtu.dk This is often confirmed by a significant kinetic isotope effect (KIE) when a C-H bond is replaced with a C-D bond. For nucleophilic aromatic substitution reactions on electron-deficient pyridines, the rate-determining step can be either the formation of the Meisenheimer intermediate or its subsequent decomposition, depending on the nature of the nucleophile, leaving group, and solvent. rsc.org Without experimental data for this compound, any discussion on its reaction kinetics remains speculative.

Mechanisms of Molecular Transformations (e.g., Michael Addition, Nucleophilic Addition, Protonation-Cyclization-Deprotonation)

The electron-deficient nature of the pyridine ring in this compound, due to the trifluoromethyl group, makes it susceptible to nucleophilic attack.

Nucleophilic Addition: Nucleophiles can add to the pyridine ring, typically at the 2-, 4-, or 6-positions. In this case, the 2-position is blocked by the benzyloxy group. Therefore, nucleophilic addition would be expected to occur at the 4- or 6-positions. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group. Subsequent rearomatization through the loss of a hydride ion (if a suitable oxidant is present) or another leaving group would yield the substituted product.

Michael Addition: While the pyridine ring itself is not a classical Michael acceptor, derivatives of this compound could potentially participate in Michael-type reactions if an appropriate unsaturated moiety is introduced to the molecule. The general mechanism of a Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. byjus.comyoutube.com

Protonation-Cyclization-Deprotonation: Such mechanistic pathways are often involved in the synthesis of fused heterocyclic systems. For this compound, a hypothetical intramolecular cyclization could be envisaged if a suitable functional group is present on the benzyl ring that can act as a nucleophile. Protonation of the pyridine nitrogen would activate the system, followed by intramolecular nucleophilic attack and subsequent deprotonation to yield a cyclized product. The feasibility of such a pathway would be highly dependent on the specific substitution pattern and reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

The spectrum would be expected to show signals corresponding to the protons of the pyridine (B92270) ring, the benzyloxy group's methylene protons, and the protons of the phenyl ring. The protons on the trifluoromethyl-substituted pyridine ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzyloxy group. The methylene protons of the benzyloxy group would likely appear as a singlet, and the protons of the phenyl ring would exhibit characteristic multiplets in the aromatic region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H3 | 7.0-7.2 | d |

| Pyridine-H4 | 7.8-8.0 | dd |

| Pyridine-H6 | 8.4-8.6 | d |

| -CH₂- | 5.4-5.6 | s |

| Phenyl-H | 7.2-7.5 | m |

Note: These are predicted values and may differ from experimental results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

For 2-(Benzyloxy)-5-(trifluoromethyl)pyridine, the spectrum is expected to show signals for the five distinct carbon atoms of the pyridine ring, the carbon of the trifluoromethyl group, the methylene carbon of the benzyloxy group, and the carbons of the phenyl ring. The chemical shift of the carbon attached to the trifluoromethyl group will be significantly influenced by the fluorine atoms, appearing as a quartet due to C-F coupling.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 162-164 |

| Pyridine-C3 | 110-112 |

| Pyridine-C4 | 138-140 (q) |

| Pyridine-C5 | 120-122 (q) |

| Pyridine-C6 | 145-147 |

| -CF₃ | 122-124 (q) |

| -CH₂- | 68-70 |

| Phenyl-C | 127-136 |

Note: These are predicted values and may differ from experimental results. 'q' denotes a quartet due to coupling with fluorine atoms.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

2D NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the pyridine and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is valuable for determining the three-dimensional structure and conformation of the molecule.

Detailed 2D NMR studies for this compound have not been found in the readily available scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₃H₁₀F₃NO), the expected exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula of the compound. While specific experimental HRMS data for this compound is not widely published, this technique remains a critical component of its full characterization.

Interactive Data Table: Calculated Exact Mass

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₃H₁₁F₃NO⁺ | 254.0787 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. In the positive ion mode, a molecule is typically protonated to form the [M+H]⁺ ion.

For this compound (molar mass: 253.22 g/mol ), the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 254.23. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is subjected to collision-induced dissociation (CID). The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, a common fragmentation pathway for benzyloxy-substituted compounds. This would be expected to yield a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 and a protonated 2-hydroxy-5-(trifluoromethyl)pyridine (B17776) fragment. A study on the ESI CAD fragmentations of protonated 2,4,6-tris(benzyloxy)-1,3,5-triazines demonstrated that a primary fragmentation pathway involves interactions between benzyl groups, although in the case of a single benzyloxy substituent, the direct cleavage is more probable nih.govresearchgate.net.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Structure of Fragment |

|---|---|---|

| [M+H]⁺ | 254.23 | Protonated parent molecule |

| [C₇H₇]⁺ | 91.05 | Benzyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures. rsc.org For the analysis of this compound, a reversed-phase HPLC method would likely be employed.

The retention time of the compound would be influenced by its moderate polarity, attributed to the pyridine ring and the ether linkage, as well as its hydrophobicity from the benzyl and trifluoromethyl groups. A typical mobile phase might consist of a gradient of acetonitrile or methanol and water, with a C18 column. The mass spectrometer, coupled to the LC system, would provide mass data for the eluting peaks, confirming the identity of the target compound. While a specific LC-MS method for this compound is not available, methods for related trifluoromethylpyridine derivatives have been developed. For instance, a rapid and sensitive LC-MS/MS method was developed for the determination of a genotoxic impurity, 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, utilizing a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297), acetonitrile, and methanol rasayanjournal.co.in.

Table 2: Hypothetical LC-MS Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Column | C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Ionization Mode | ESI Positive |

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the aromatic rings would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O-C ether linkage would show characteristic asymmetric and symmetric stretching bands. The trifluoromethyl group (CF₃) is expected to produce strong absorption bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations. A detailed vibrational analysis of the related compound, 2-methoxy-3-(trifluoromethyl)pyridine, provides a basis for these assignments, where C-H, C-C, C-N, and CF₃ vibrations were identified and assigned with the aid of DFT calculations jocpr.comresearchgate.netsemanticscholar.org.

Table 3: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Pyridine and Benzene rings |

| Aliphatic C-H Stretch | 2850 - 2960 | -CH₂- (benzyl) |

| Aromatic C=C Stretch | 1450 - 1600 | Pyridine and Benzene rings |

| C-O-C Asymmetric Stretch | 1220 - 1260 | Aryl-alkyl ether |

| C-F Stretch | 1100 - 1350 | Trifluoromethyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction analysis would reveal the planar structure of the pyridine and benzene rings and the conformation of the benzyloxy group relative to the pyridine core. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential C-H···F or C-H···N hydrogen bonds, would be elucidated, providing a deeper understanding of the crystal packing. While the crystal structure of the target compound is not reported, the structure of a related compound, (2-benzyloxypyrimidin-5-yl)boronic acid, reveals a nearly planar arrangement of the aromatic rings and the formation of hydrogen-bonded dimers in the crystal lattice nih.gov. This suggests that similar intermolecular forces could be at play in the crystal structure of this compound.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, C-O, C-F bond distances |

| Bond Angles | Angles between bonded atoms |

| Torsion Angles | Dihedral angles defining molecular conformation |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is highly sensitive for studying radical formation, structure, and dynamics.

In the context of this compound, EPR spectroscopy could be employed to investigate the potential formation of radical species, for instance, through photolytic or thermolytic cleavage of the benzylic C-O bond. This would generate a benzyl radical and a pyridyloxyl radical. Spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, would be essential for such studies. The resulting EPR spectrum of the spin adduct provides information about the structure of the original transient radical through the analysis of hyperfine coupling constants. Studies on the generation of persistent benzyl radicals and their detection by EPR have demonstrated the utility of this technique in characterizing such species rsc.org. The principles of spin trapping are well-established for the detection of various radical species in chemical and biological systems nih.govljmu.ac.uknih.govinterchim.fr.

Table 5: EPR Spectroscopy Parameters for a Hypothetical Benzyl Radical Study

| Parameter | Description |

|---|---|

| Radical Generation | UV photolysis or thermolysis of this compound |

| Spin Trap | e.g., PBN (α-phenyl-N-tert-butylnitrone), DMPO (5,5-dimethyl-1-pyrroline N-oxide) |

| EPR Spectrum | Hyperfine splitting pattern of the spin adduct |

| Hyperfine Coupling Constants (a) | Provide information on the nuclei interacting with the unpaired electron |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comrasayanjournal.co.innih.gov DFT calculations are used to determine the ground-state electronic properties of a molecule by focusing on its electron density.

Geometrical Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. wisc.edu For 2-(Benzyloxy)-5-(trifluoromethyl)pyridine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, an electronic structure analysis can be performed. uoa.grnih.gov This reveals the distribution of electrons within the molecule, highlighting regions of high or low electron density. Such information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. For instance, the electronegative fluorine and oxygen atoms would be expected to create regions of negative electrostatic potential, while the pyridine (B92270) and benzene rings would have more complex electron distributions due to their aromaticity.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO energy relates to the electron affinity and electrophilic character of the molecule. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the FMO analysis would likely show the HOMO localized on the electron-rich benzyloxy group and the pyridine ring, while the LUMO might be influenced by the electron-withdrawing trifluoromethyl group.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Description | Expected Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. A higher energy suggests stronger nucleophilicity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. A lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between the LUMO and HOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |

Estimation of Thermodynamic Parameters (e.g., Zero-Point Energy, Reactivity Indices)

DFT calculations can also be used to estimate various thermodynamic parameters. The zero-point vibrational energy (ZPVE) is the lowest possible energy that a quantum mechanical system may have. Other thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated at different temperatures.

Furthermore, global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. rasayanjournal.co.in These indices include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are invaluable for predicting how this compound would behave in chemical reactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Quantifies the resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Represents the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Indicates the propensity of the molecule to act as an electrophile. |

Correlation of Quantum Chemical Parameters with Molecular Properties

The quantum chemical parameters obtained from DFT calculations can be correlated with various macroscopic and molecular properties. researchgate.netscispace.comfz-juelich.de For example, the calculated dipole moment can be related to the molecule's polarity and solubility in different solvents. The polarizability and hyperpolarizability values can predict the non-linear optical (NLO) properties of the material.

By analyzing the distribution of the HOMO and LUMO, one can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing trifluoromethyl group would likely make the pyridine ring more susceptible to nucleophilic attack, while the benzyloxy group would be a site for electrophilic attack.

Computational Investigation of Substituent Effects on Reaction Energies

Computational studies are particularly useful for investigating how different substituents affect the reactivity and energetics of a reaction. nih.govclockss.orgdntb.gov.uaplu.mxirjet.net By systematically changing the substituents on the pyridine or benzene rings of this compound and calculating the reaction energies for a model reaction, one can gain a deeper understanding of the electronic and steric effects at play.

For instance, replacing the trifluoromethyl group with an electron-donating group would be expected to increase the electron density on the pyridine ring, making it more reactive towards electrophiles and less reactive towards nucleophiles. Conversely, introducing a stronger electron-withdrawing group would have the opposite effect. These computational experiments can guide the synthesis of new derivatives with tailored reactivity.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

The structure of 2-(Benzyloxy)-5-(trifluoromethyl)pyridine, featuring a protected hydroxyl group, an electron-deficient pyridine (B92270) ring, and a lipophilic trifluoromethyl group, makes it a multifaceted building block for creating more elaborate molecular architectures.

For the Construction of Complex Organic Molecules

In organic synthesis, the utility of a building block is defined by its predictable reactivity and its ability to introduce specific functionalities into a target molecule. The 2-(benzyloxy) group serves as a stable protecting group for the 2-hydroxypyridine (B17775) tautomer. This protection is crucial, as the free hydroxyl group would otherwise complicate many standard synthetic transformations. The benzyl (B1604629) group can be readily removed under various conditions, such as catalytic hydrogenation, to unmask the 2-pyridone moiety at a later stage in a synthetic sequence.

Furthermore, the trifluoromethyl group at the 5-position strongly influences the electronic nature of the pyridine ring. As a potent electron-withdrawing group, it enhances the ring's susceptibility to nucleophilic aromatic substitution, particularly at the positions ortho and para to it (the 4- and 6-positions), while deactivating it towards electrophilic substitution. This predictable electronic influence allows chemists to selectively functionalize the pyridine core. Synthetic strategies can therefore leverage the benzyloxy group as a stable handle and the trifluoromethyl group as a director and activator for the controlled construction of complex, highly functionalized pyridine derivatives.

As Scaffolds for Heterocyclic Compound Synthesis

The pyridine ring itself is a fundamental scaffold in the synthesis of fused heterocyclic systems. Molecules containing a pyridine ring fused to other heterocycles are prevalent in pharmaceuticals and biologically active compounds. The this compound structure can serve as a starting point for constructing such fused systems.

A common strategy involves functionalizing the positions adjacent to the ring nitrogen and then inducing cyclization to form a new ring. For instance, in analogous systems, a benzyloxy-substituted pyridine can be a precursor to fused heterocycles like triazolopyridines. The synthesis oftriazolo[4,3-a]pyridine derivatives, for example, can be achieved through the oxidative ring closure of a hydrazine (B178648) intermediate. This highlights a pathway where the pyridine nitrogen of a molecule like this compound could be used as an anchor point to build out additional fused heterocyclic rings, leading to novel chemical entities with potential applications in drug discovery.

In the Development of Protein Degrader Constructs

Targeted protein degradation, utilizing constructs like Proteolysis-Targeting Chimeras (PROTACs), is a rapidly emerging therapeutic modality. These bifunctional molecules consist of a warhead that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. While no specific use of this compound in published protein degrader constructs is documented in the available literature, pyridine and trifluoromethyl-containing moieties are common in medicinal chemistry and are found in various components of such degraders.

The trifluoromethyl-pyridine scaffold is valued for its metabolic stability and ability to participate in specific binding interactions. Hypothetically, this compound could be elaborated into any of the three components of a protein degrader. For instance, after debenzylation, the resulting 2-pyridone could be incorporated into a novel E3 ligase ligand or serve as an anchor point for attaching a linker. The lipophilic and electronically distinct nature of the trifluoromethyl-pyridine core could also be exploited in the design of novel warheads that target specific protein pockets.

Utility as Ligands in Catalytic Systems

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordinating agent for transition metals. The substituents on the pyridine ring can tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

In Transition Metal Catalysis for Organic Transformations

Substituted pyridines are integral components of ligands used in transition metal catalysis. While direct catalytic applications of this compound as a ligand are not extensively detailed, the utility of structurally similar compounds provides significant insight into its potential. For example, benzyloxy-substituted pyridinebisimine ligands have been used to form iron(II) and cobalt(II) complexes for ethylene (B1197577) polymerization.

In a more closely related example, a Schiff-base ligand derived from 2-methoxy-5-trifluoromethyl-aniline, which is structurally analogous to the core of this compound, has been used to prepare copper(I) complexes. These complexes, featuring ancillary phosphine (B1218219) ligands, were investigated for their catalytic activity. Research showed that these copper(I) complexes were effective catalysts for the amination of iodobenzene. The study highlighted that the choice of ancillary ligand had a significant impact on the catalytic efficacy.

Table 1: Catalytic Amination of Iodobenzene using a Copper(I) Complex with a Structurally Similar Ligand Data derived from studies on a related 2-alkoxy-5-trifluoromethyl-substituted pyridine system.

| Catalyst | Ancillary Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Copper(I) Complex | Triphenylphosphine (PPh₃) | Toluene | 110 | 24 | Moderate |

| Copper(I) Complex | 1,2-Bis(diphenylphosphino)ethane (dppe) | Toluene | 110 | 24 | High |

This demonstrates that a 2-alkoxy-5-(trifluoromethyl)pyridine scaffold can successfully support a catalytically active metal center for important organic transformations like C-N bond formation.

As Components of Chiral Lewis Acids in Enantioselective Catalysis

Enantioselective catalysis, which involves the synthesis of a specific stereoisomer of a chiral molecule, often employs chiral Lewis acids. These catalysts consist of a Lewis acidic metal center coordinated to a chiral organic ligand. The ligand creates a chiral environment around the metal, directing the outcome of the reaction to favor one enantiomer over the other.

There are no specific reports in the searched literature detailing the use of this compound as a component in a chiral Lewis acid. The molecule itself is achiral. To be used in this context, it would first need to be synthetically modified to incorporate a chiral element. For example, the benzyl group could be replaced with a chiral benzylic group, or a chiral substituent could be added elsewhere on the pyridine ring. Once a chiral derivative is formed, it could then be complexed with a suitable metal (e.g., titanium, scandium, copper) to form a chiral Lewis acid catalyst. Such a catalyst could potentially be used in reactions like asymmetric Baylis-Hillman reactions, Diels-Alder cycloadditions, or aldol (B89426) reactions, although this remains a hypothetical application.

Precursors for Functional Materials Development

As a precursor, this compound offers a stable and adaptable platform for synthesizing more complex molecules. The benzyloxy group can act as a protecting group for the 2-hydroxy-5-(trifluoromethyl)pyridine (B17776) core, a crucial intermediate in various synthetic pathways. This protection allows for chemical transformations on other parts of the molecule without affecting the reactive hydroxyl group, which can later be deprotected under specific conditions. This strategic utility is paramount in multi-step syntheses of sophisticated organic materials.

The design of thermotropic liquid crystals relies on the precise arrangement of molecular structures to induce mesophases. The constituent parts of this compound each contribute properties desirable for liquid crystal design. The trifluoromethyl group is known to enhance the solubility of molecules in organic solvents and can influence mesogenic properties by increasing molecular polarity, which is important for electro-optical applications. semanticscholar.org

Furthermore, the presence of a terminal benzyloxy group has been shown to affect the mesomorphic properties of rod-like Schiff base liquid crystalline materials. mdpi.com The benzyloxy moiety, along with a flexible chain, is an essential component in the design of new thermotropic liquid crystals, helping to ensure structural linearity and large molecular polarizability. mdpi.com While research has focused on molecules containing either a trifluoromethyl group or a benzyloxy group, the combination of both within the this compound structure presents a compelling scaffold for novel liquid crystal development, potentially offering unique phase behaviors and thermal stabilities.

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchoutreach.org Many of these pesticides are derived from 5-(trifluoromethyl)pyridine intermediates, which impart desirable properties such as increased efficacy and metabolic stability. nih.govresearchgate.net

This compound serves as a protected precursor to 2-hydroxy-5-(trifluoromethyl)pyridine. This hydroxyl derivative exists in tautomeric equilibrium with 5-(trifluoromethyl)pyridin-2(1H)-one, a critical building block for further chemical elaboration. The benzyloxy group prevents unwanted reactions of the hydroxyl/pyridone functionality while other synthetic steps are performed.

Key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are synthesized from trifluoromethylpyridine precursors and are foundational to the production of numerous high-value agrochemicals. nih.govresearchoutreach.org For instance, 2,5-CTF is a crucial intermediate in the synthesis of the herbicide fluazifop-butyl. researchoutreach.org Similarly, 2,3,5-DCTF is the starting material for the insecticide chlorfluazuron (B1668723) and the potent fungicide fluazinam. researchoutreach.org The strategic use of precursors like this compound facilitates the complex synthesis routes required for these advanced agricultural products.

Table 1: Examples of Agrochemicals Derived from 5-(Trifluoromethyl)pyridine Intermediates This interactive table provides examples of major agrochemicals synthesized from key intermediates related to this compound.

| Agrochemical | Type | Key Intermediate |

|---|---|---|

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Pyridalyl | Insecticide | 2-Chloro-5-(trifluoromethyl)pyridine (CTF) |

The development of novel materials with tailored properties is a cornerstone of modern materials science. Heterocyclic compounds, particularly those incorporating fluorine, are of great interest due to the unique physicochemical characteristics they impart. nih.gov this compound is a prime example of a building block that can contribute to the creation of new functional materials. The trifluoromethyl group is highly electronegative and lipophilic, properties that can be exploited to fine-tune the electronic nature and solubility of polymers or molecular materials.

The pyridine ring itself offers a site for coordination with metal ions, opening possibilities in the design of catalysts or luminescent materials. The benzyloxy group adds another layer of functionality; its phenyl ring can engage in π-π stacking interactions, which can be used to control the self-assembly of molecules into ordered structures. researchgate.net This makes the compound a promising candidate for developing materials used in organic electronics, sensors, or advanced polymers where precise control over molecular arrangement and electronic properties is critical.

Integration into Supramolecular Chemistry Constructs

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The structure of this compound is well-suited for integration into such constructs. The benzyloxy group, in particular, has been shown to play a role in directing the formation of supramolecular assemblies.

Research on related benzyloxy-substituted heterocyclic systems, such as 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines, has demonstrated that the benzyloxy moiety facilitates the creation of extensive charge-assisted hydrogen bonding networks. researchgate.net These interactions, along with π-π stacking from the aromatic rings, can guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures. researchgate.net The pyridine nitrogen atom in this compound can also act as a hydrogen bond acceptor, further enhancing its potential to form predictable supramolecular architectures. This capacity for controlled self-assembly makes it a valuable component for designing molecular capsules, gels, and other complex, non-covalently bonded systems.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

2-(Benzyloxy)-5-(trifluoromethyl)pyridine is primarily recognized as a valuable synthetic intermediate and building block. Its importance stems from the trifluoromethylpyridine (TFMP) core, a "privileged scaffold" that is a component of numerous active compounds in the agrochemical and pharmaceutical industries. nih.govnih.govresearchgate.net

The key achievements related to this compound are centered on its role in providing access to more complex molecular structures. The trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine (B92270) ring, making it electron-deficient. nih.gov This electronic nature is crucial for its reactivity and for the biological activity of its derivatives. The benzyloxy group at the 2-position serves two main purposes: it can act as a stable, lipophilic substituent to probe interactions in biological systems, or it can function as a protecting group for the corresponding 2-pyridone. pipzine-chem.comontosight.ai

The synthesis of this compound typically involves the benzylation of its precursor, 2-hydroxy-5-(trifluoromethyl)pyridine (B17776). ontosight.aisigmaaldrich.com This precursor itself is an important chemical intermediate used in the synthesis of various more complex molecules. pipzine-chem.comontosight.ai The established synthetic routes to access the core trifluoromethylpyridine structure have been a significant achievement, enabling the availability of building blocks like this for broader research and development. researchoutreach.orgresearchgate.net

| Property | This compound | 2-Hydroxy-5-(trifluoromethyl)pyridine |

|---|---|---|

| CAS Number | 247573-71-3 | 33252-63-0 |

| Molecular Formula | C13H10F3NO | C6H4F3NO |

| Molecular Weight | 253.22 g/mol | 163.10 g/mol |

| Primary Role | Synthetic Intermediate, Building Block | Synthetic Precursor, Heterocyclic Building Block |

Identification of Persistent Challenges and Limitations

Despite its utility, the chemistry of this compound is subject to challenges common to the broader class of substituted pyridines. A primary limitation is the difficulty of achieving regioselective "late-stage" functionalization. rsc.orgresearchgate.netnih.gov While the core structure is accessible, selectively modifying the remaining C-H bonds at the C-3, C-4, or C-6 positions without disrupting the existing functional groups is a significant synthetic hurdle. researchgate.net The electronic nature of the trifluoromethylpyridine ring deactivates it towards certain transformations, while activating it towards others, making predictable and controlled functionalization challenging.

Projections for Emerging Synthetic Strategies and Methodological Advancements

Future research will likely focus on overcoming the challenges of selective functionalization through modern synthetic methods. Projections for methodological advancements include:

Photoredox Catalysis : This rapidly developing field offers new pathways for generating reactive intermediates under mild conditions. unibo.itacs.org Applying photoredox catalysis could enable novel C-H functionalization or cross-coupling reactions on the this compound scaffold, providing access to derivatives that are currently difficult to synthesize. acs.orgsci-hub.se

Late-Stage C-H Functionalization : Advances in transition-metal catalysis are continuously providing new tools for the direct activation and functionalization of C-H bonds. researchgate.netnih.govrsc.org Future strategies may allow for the precise introduction of new substituents at the C-4 or C-6 positions, dramatically increasing the molecular diversity accessible from this single building block.

Flow Chemistry : The use of continuous flow reactors can offer better control over reaction parameters like temperature and time, which is particularly useful for reactions that are difficult to control on a large scale or that involve hazardous reagents. This could lead to more efficient and safer syntheses of this compound and its derivatives.

Exploration of Untapped Reactivity Profiles and Transformative Pathways

The structure of this compound presents several avenues for exploring untapped reactivity. The benzyloxy group is more than just a static substituent; it is a functional handle that can be strategically manipulated.

One key transformative pathway is the debenzylation to yield 2-hydroxy-5-(trifluoromethyl)pyridine. researchgate.net This product exists in tautomeric equilibrium with its pyridone form, 5-(trifluoromethyl)pyridin-2(1H)-one. guidechem.com This pyridone is a highly valuable intermediate in its own right, presenting a hydrogen-bond donor and acceptor, which is a common feature in biologically active molecules. pipzine-chem.comontosight.aisigmaaldrich.com

Other unexplored pathways include:

Benzylic Functionalization : The benzylic C-H bonds of the protecting group are susceptible to radical functionalization. rsc.orgnih.gov This could allow for the introduction of groups like CF3 directly onto the benzyl (B1604629) moiety, creating a new library of compounds with altered steric and electronic properties.

Ortho-lithiation of the Benzyl Group : Directed ortho-metalation of the benzyl ring, guided by the ether oxygen, could allow for functionalization of the protecting group itself, turning it into a more complex substituent.

Nucleophilic Aromatic Substitution (SNAr) : While the benzyloxy group is not a typical leaving group, transformations that convert it into one could open up pathways for SNAr reactions at the C-2 position with various nucleophiles. nih.gov

Potential for Rational Design in Advanced Molecular Architectures

In the context of rational drug design, this compound is a highly promising scaffold. mdpi.comnih.govazolifesciences.com The trifluoromethyl group is a well-established bioisostere for other groups and is known to improve metabolic stability and cell permeability. mdpi.com The pyridine core provides a vector for positioning substituents in three-dimensional space to optimize interactions with biological targets like enzymes or receptors. nih.govrsc.orgnih.gov

The potential for rational design lies in the dual nature of the C-2 substituent:

As a Lipophilic Group : The benzyloxy group can be used to occupy large, hydrophobic pockets in a protein's active site. Its relative conformational flexibility can allow for an induced fit, enhancing binding affinity.

As a Masked Pyridone : In a prodrug strategy, the benzyl group could be designed to be cleaved in vivo, revealing the 2-pyridone. The pyridone can then engage in crucial hydrogen bonding interactions with the target that would not have been possible with the parent ether. ontosight.aisigmaaldrich.com

By combining this versatile scaffold with computational modeling, chemists can design advanced molecular architectures for specific therapeutic targets. researchgate.netnih.gov The strategic placement of functional groups on the pyridine or benzyl rings, guided by an understanding of the target's structure, could lead to the development of highly potent and selective next-generation therapeutics and functional materials. researchoutreach.orgmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |